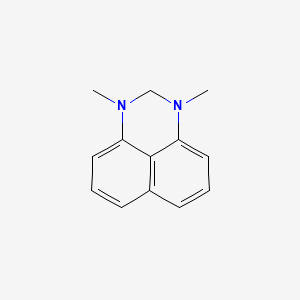

2,3-Dihydro-1,3-dimethyl-1H-perimidine

Description

Structure

3D Structure

Properties

CAS No. |

37471-00-4 |

|---|---|

Molecular Formula |

C13H14N2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1,3-dimethyl-2H-perimidine |

InChI |

InChI=1S/C13H14N2/c1-14-9-15(2)12-8-4-6-10-5-3-7-11(14)13(10)12/h3-8H,9H2,1-2H3 |

InChI Key |

BUJSJOGOWFOHMS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CN(C2=CC=CC3=C2C1=CC=C3)C |

Origin of Product |

United States |

Structural Characterization and Spectroscopic Analysis of 2,3 Dihydro 1,3 Dimethyl 1h Perimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. The analysis of ¹H, ¹³C, and various 2D NMR spectra would provide an unambiguous confirmation of the connectivity and spatial arrangement of 2,3-Dihydro-1,3-dimethyl-1H-perimidine.

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly symmetrical, reflecting the molecule's Cₛ symmetry. The signals can be assigned to three distinct regions: the aromatic naphthalene (B1677914) core, the aliphatic methylene (B1212753) bridge, and the N-methyl groups.

Aromatic Protons (H-4 to H-9): The six protons on the naphthalene ring system typically appear in a complex but predictable pattern in the aromatic region of the spectrum. Based on data from analogous 2-substituted dihydroperimidines, these signals are expected between δ 6.5 and 7.2 ppm. mdpi.com The symmetry of the molecule simplifies the pattern into three sets of two equivalent protons:

H-6/H-7 would likely appear as a triplet or doublet of doublets due to coupling with their neighbors.

H-5/H-8 would also appear as a doublet of doublets.

H-4/H-9, being closest to the nitrogen atoms, are often shifted slightly upfield and appear as a doublet of doublets. mdpi.com

Methylene Protons (H-2): The two protons on the C-2 carbon are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to produce a sharp singlet.

N-Methyl Protons (N-CH₃): The two methyl groups attached to the nitrogen atoms are equivalent due to the molecule's symmetry. This would result in a single, sharp singlet integrating to six protons. In the related aromatic compound, 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide, the N-methyl protons appear at δ 3.34 ppm; a similar, though likely slightly shifted, value is expected here. nih.gov

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Chemical Shift (δ ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 6.5 - 7.2 | m | 6H | Ar-H (H-4 to H-9) |

| ~ 4.0 - 4.5 | s | 2H | CH₂ (H-2) |

| ~ 3.0 - 3.4 | s | 6H | 2 x N-CH₃ |

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

Aromatic Carbons: The naphthalene moiety would show five signals: three for the protonated carbons (C-4/C-9, C-5/C-8, C-6/C-7) and two for the quaternary carbons (C-3a/C-9a and C-6a/C-9b). Data from the constitutional isomer 2,2-Dimethyl-2,3-dihydro-1H-perimidine shows these signals in the range of δ 106-141 ppm. researchgate.net

Methylene Carbon (C-2): This aliphatic carbon, situated between two nitrogen atoms, would appear as a single peak.

N-Methyl Carbons (N-CH₃): The two equivalent methyl carbons would give rise to a single signal in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ ppm) (Predicted) | Carbon Type | Assignment |

| ~ 140 - 143 | Quaternary | C-3a/C-9a |

| ~ 134 - 138 | Quaternary | C-6a/C-9b |

| ~ 127 - 130 | CH | C-6/C-7 |

| ~ 116 - 120 | CH | C-5/C-8 |

| ~ 105 - 108 | CH | C-4/C-9 |

| ~ 60 - 65 | CH₂ | C-2 |

| ~ 35 - 40 | CH₃ | N-CH₃ |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network within the naphthalene ring system, showing cross-peaks between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6, etc.), which would be crucial for assigning the specific aromatic signals. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would show cross-peaks connecting the ¹H signals of the aromatic CH, the C-2 methylene, and the N-methyl groups to their corresponding ¹³C signals as predicted in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing the connectivity across multiple bonds (typically 2-3 bonds) and piecing together the molecular framework. nih.gov Key expected correlations for this compound would include:

A correlation from the N-methyl protons (¹H) to the C-2 carbon (²J) and the quaternary C-3a/C-9a carbons (³J).

A correlation from the C-2 methylene protons (¹H) to the quaternary C-3a/C-9a carbons (²J).

Correlations from the H-4/H-9 protons to C-9b/C-6a and C-5/C-8.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows correlations between protons that are close in space, providing insights into the 3D structure. Expected NOE correlations would include those between the N-methyl protons and the proximate H-9 proton on the naphthalene ring, helping to confirm the geometry. mdpi.com

The 2,3-dihydro-1H-perimidine ring system is not planar. X-ray crystallography studies on analogous compounds show that the six-membered heterocyclic ring adopts an envelope conformation, with the N-C2-N segment hinged out of the plane of the naphthalene backbone. mdpi.comresearchgate.net For this compound, this non-planarity would be evident from NMR data, particularly through NOESY. The molecule itself is achiral and possesses a plane of symmetry, so no diastereotopic protons or complex stereoisomerism are expected. The NMR spectra would reflect this symmetry with a reduced number of signals compared to an unsymmetrical derivative.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, thereby establishing the molecular weight and offering clues to its structure.

Molecular Ion: The molecular formula of this compound is C₁₃H₁₄N₂. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 198.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to confirm the elemental composition. The calculated exact mass for [C₁₃H₁₄N₂]⁺ is 198.1157, and an experimental HRMS measurement would be expected to match this value with high precision (typically within 5 ppm). mdpi.com

Fragmentation Pattern: The primary fragmentation pathway would likely involve the loss of a methyl radical (•CH₃) from the molecular ion to form a stable cation at m/z 183 ([M-15]⁺). This is a common fragmentation for N-methylated compounds and is observed in the mass spectrum of the 2,2-dimethyl isomer (loss of methyl from the molecular cation [M+H]⁺). researchgate.net Further fragmentation of the naphthalene ring system would lead to lower mass ions.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The key distinguishing feature in the IR spectrum of this compound compared to its unsubstituted or mono-N-substituted counterparts would be the absence of an N-H stretching band.

C-H Stretching: Aromatic C-H stretching vibrations are expected as a group of weak to medium bands above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the methylene (CH₂) and methyl (CH₃) groups would appear as stronger bands in the 2850-2960 cm⁻¹ region. mdpi.com

C=C Stretching: Aromatic C=C double bond stretching vibrations within the naphthalene ring would give rise to several characteristic bands in the 1450-1620 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations for the aromatic amine-like structure would be expected in the 1250-1350 cm⁻¹ region.

Absence of N-H Bands: Critically, unlike 2,3-dihydro-1H-perimidine or its 2,2-dimethyl isomer, the target compound lacks N-H bonds. Therefore, the characteristic N-H stretching vibration, which typically appears as a medium to sharp band around 3300-3400 cm⁻¹, would be absent. researchgate.net This absence is a key diagnostic feature confirming the N,N'-disubstitution.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For dihydroperimidine derivatives, the FTIR spectrum typically reveals characteristic bands corresponding to N-H, C-H, C=C, and C-N vibrations. For instance, in various 2-substituted-2,3-dihydro-1H-perimidines, a prominent band in the region of 3343–3422 cm⁻¹ is assigned to the N-H stretching vibration. kashanu.ac.ir The aromatic =C-H stretching vibrations usually appear around 3046 cm⁻¹, while aliphatic C-H stretching from methyl groups is observed near 2925 cm⁻¹. kashanu.ac.ir The aromatic C=C stretching vibrations within the naphthalene ring system are typically found in the 1484–1601 cm⁻¹ range, and the C-N stretching vibrations are observed around 1261 cm⁻¹. kashanu.ac.ir For this compound, one would expect to see the disappearance of the N-H stretching band and the appearance of bands characteristic of N-CH₃ groups.

Table 1: Typical FTIR Spectral Data for Dihydroperimidine Derivatives

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3343-3422 | N-H Stretching | kashanu.ac.ir |

| 3046 | Aromatic =C-H Stretching | kashanu.ac.ir |

| 2925 | Aliphatic C-H Stretching | kashanu.ac.ir |

| 1484-1601 | Aromatic C=C Stretching | kashanu.ac.ir |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice.

Crystal System, Space Group, and Unit Cell Parameters

The crystallographic parameters define the size and shape of the unit cell, the smallest repeating unit in a crystal. While data for this compound is unavailable, related compounds provide insight into typical crystal structures. For example, the derivative 4-(1,3-dimethyl-2,3-dihydro-1H-perimidin-2-yl)benzonitrile crystallizes in the orthorhombic system with the space group Pnma. researchgate.net In contrast, the isomer 2,2-Dimethyl-2,3-dihydro-1H-perimidine crystallizes in the monoclinic system with the space group P2₁/c. iucr.orgnih.govresearchgate.net Its unit cell parameters have been reported as a = 16.261 Å, b = 7.710 Å, c = 17.483 Å, and β = 106.131°. iucr.orgnih.govresearchgate.net

Table 2: Crystallographic Data for 2,2-Dimethyl-2,3-dihydro-1H-perimidine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.orgnih.govresearchgate.net |

| Space Group | P2₁/c | iucr.orgnih.govresearchgate.net |

| a (Å) | 16.261 | iucr.orgnih.govresearchgate.net |

| b (Å) | 7.710 | iucr.orgnih.govresearchgate.net |

| c (Å) | 17.483 | iucr.orgnih.govresearchgate.net |

| β (°) | 106.131 | iucr.orgnih.govresearchgate.net |

| V (ų) | 2105.6 | iucr.orgnih.govresearchgate.net |

Molecular Conformation and Dihedral Angle Analysis of the Dihydroperimidine Ring System

The dihydroperimidine ring system is not planar. In the crystal structure of 2,2-Dimethyl-2,3-dihydro-1H-perimidine, the six-membered dihydroperimidine ring adopts an envelope conformation. iucr.orgnih.govnih.gov The planarity of the naphthalene ring system is maintained, but the N-C-N portion of the heterocyclic ring is hinged with respect to the naphthalene backbone. iucr.orgnih.govnih.gov The dihedral angle between the N1—C11—N9 plane and the naphthalene plane has been measured at 36.9° and 41.0° for the two independent molecules in the asymmetric unit. researchgate.net This puckering is a characteristic feature of the dihydroperimidine core.

Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding, C-H...π, π-π Stacking Interactions)

Intermolecular interactions are crucial in dictating the packing of molecules in the crystal lattice. In dihydroperimidine structures that contain N-H groups, classical N-H···N hydrogen bonding is often a key stabilizing interaction. iucr.orgnih.gov Additionally, weaker interactions such as C-H···π interactions are frequently observed, where a hydrogen atom attached to a carbon interacts with the electron cloud of an aromatic ring. iucr.orgnih.gov In the crystal structure of 1,3-dimethyl-2-(pyridin-2-yl)perimidinium iodide, a related aromatic system, π-π stacking interactions between perimidine moieties (with an interplane distance of 3.447 Å) and C-H···π interactions are prominent. nih.gov These types of interactions would also be expected to play a role in the crystal packing of this compound, though classical hydrogen bonding from the ring nitrogens would be absent due to methylation.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC) for Solvate Characterization)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are used to study the thermal properties of a compound, such as melting point, phase transitions, and desolvation events. DSC is particularly useful for characterizing solvates, which are crystalline forms that incorporate solvent molecules into their lattice.

For example, the DSC analysis of a methanol (B129727) solvate of 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine showed a distinct endothermic event between 60 °C and 110 °C. mdpi.combohrium.com This event corresponds to the release of methanol from the crystal structure, which was confirmed by a corresponding weight loss in thermogravimetric analysis (TGA). mdpi.com Following the desolvation, a second endothermic peak at a higher temperature indicates the melting of the compound itself. mdpi.com Such analyses are critical for identifying and characterizing the stability of different crystalline forms, including solvates, of a given compound.

Theoretical and Computational Investigations of 2,3 Dihydro 1,3 Dimethyl 1h Perimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a widely used computational method that maps the electron density of a multi-electron system to its energy. It offers a good balance between accuracy and computational cost, making it a popular choice for studying organic molecules. A typical DFT study begins with geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. From this optimized geometry, various electronic properties, such as the distribution of electron density and the energies of molecular orbitals, can be calculated. While DFT studies have been performed on related perimidine structures, such as 4,6,7,9-tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine to explain experimental results like regioselectivity in chemical reactions, specific data on the optimized geometry and electronic structure of the unsubstituted 2,3-Dihydro-1,3-dimethyl-1H-perimidine is not detailed in available literature. spbu.ru

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. This analysis also provides insights into intramolecular charge transfer possibilities. Although FMO analysis is a standard component of computational studies on perimidine derivatives, specific HOMO, LUMO, and energy gap values for this compound are not documented in the searched scientific reports.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. MEP maps are invaluable for predicting reactive sites for electrophilic and nucleophilic reactions. For the perimidine family, MEP analysis helps identify the most likely sites for chemical interactions. However, a specific MEP map and its detailed analysis for this compound have not been found in the available literature.

Global and Local Reactivity Descriptors (e.g., Global Hardness, Electrophilicity Index, Nucleophilicity, Fraction of Electron Transfer)

Based on the energies of the frontier orbitals, several global and local reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity (N): Measures the electron-donating ability of a molecule.

Fraction of Electron Transfer (ΔN): Predicts the number of electrons transferred between two interacting molecules.

These descriptors provide a quantitative basis for comparing the reactivity of different compounds. While these parameters are often calculated for various perimidine derivatives in comparative studies, specific values for this compound are not available.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. This technique is particularly useful for understanding dynamic processes that are difficult to observe experimentally. There are no specific MD simulation studies reported in the literature that focus on the conformational stability and interaction studies of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The theoretical framework involves several steps:

Data Set Selection: A group of molecules with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

QSAR models are valuable tools in drug discovery and environmental toxicology for predicting the activity of new or untested compounds. No QSAR models specifically developed for or including this compound have been identified in the reviewed literature.

Molecular Docking Studies (Focus on Binding Interactions with Macromolecules)

Molecular docking simulations are a crucial computational tool for predicting the preferred orientation of a molecule when bound to a larger macromolecule, such as a protein or enzyme. This method provides valuable insights into the binding affinity and the specific molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

For the broader family of perimidine derivatives, molecular docking studies have been performed to explore their potential as enzyme inhibitors. For instance, research on other substituted 2,3-dihydro-1H-perimidines has revealed potential binding modes within the active sites of enzymes like acetylcholinesterase. However, specific studies detailing the binding interactions of this compound with any particular macromolecule, including data on binding energies and key interacting amino acid residues, are not readily found in the existing literature. Without such studies, a detailed data table of its binding interactions cannot be compiled.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful methods, such as Density Functional Theory (DFT), to predict the spectroscopic parameters of molecules. These predictions are invaluable for interpreting experimental spectra (like NMR, IR, and UV-Vis) and understanding the electronic structure of the compound.

Theoretical calculations for various perimidine analogues have been reported, often showing good correlation with experimental data for ¹H and ¹³C NMR chemical shifts, as well as vibrational frequencies from FT-IR spectroscopy. These studies typically involve geometry optimization of the molecule followed by frequency and NMR shielding calculations at a specific level of theory (e.g., B3LYP) and basis set. However, a dedicated computational study predicting the full range of spectroscopic parameters specifically for this compound is not available. Therefore, a data table of its predicted spectroscopic values cannot be generated.

Theoretical Estimation of Thermochemical and Energetic Properties

Theoretical calculations are also employed to estimate the thermochemical and energetic properties of a molecule, providing insights into its stability and reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, enthalpy, entropy, and heat capacity.

Studies on related perimidine structures have utilized DFT to calculate these properties, correlating the HOMO-LUMO gap with the molecule's chemical reactivity and stability. For example, research on 2-(p-tolyl)-2,3-dihydro-1H-perimidine has reported on its structural, chemical, and thermochemical properties based on DFT calculations. Unfortunately, similar detailed theoretical estimations for the thermochemical and energetic properties of this compound are not documented in the available research, precluding the creation of a specific data table for this compound.

Chemical Reactivity and Transformation Pathways of 2,3 Dihydro 1,3 Dimethyl 1h Perimidine

Oxidative Aromatization Reactions of the Dihydropyrimidine (B8664642) Ring

The conversion of the 2,3-dihydro-1H-perimidine core to its corresponding aromatic perimidine system is a fundamental transformation. This oxidative aromatization involves the formal loss of two hydrogen atoms from the dihydropyrimidine ring, resulting in a fully conjugated, planar perimidinium cation. While specific studies detailing the oxidative aromatization of 2,3-Dihydro-1,3-dimethyl-1H-perimidine are not extensively documented, the reaction is a well-established process for analogous 1,4-dihydropyridines (1,4-DHPs) and related dihydro-heterocyclic systems.

The reaction typically requires an oxidizing agent to facilitate the removal of the C2-proton and a hydride ion. A range of reagents have been successfully employed for the aromatization of similar dihydro-aza-heterocycles. These reactions are often efficient and proceed under mild conditions, providing a direct route to the corresponding aromatic compounds which are valuable in medicinal and materials chemistry. The choice of oxidant can be tailored based on the substrate's sensitivity and the desired reaction conditions.

Table 1: Oxidizing Agents Used for Aromatization of Dihydropyridine Analogs

| Oxidizing Agent Category | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Hypervalent Iodine Reagents | Phenyliodine diacetate (PIDA), PhI(OAc)₂ | Room temperature, various solvents | |

| Metal-based Catalysts | Maghemite (γ-Fe₂O₃), Pyritic Ash | Reflux in acetonitrile | |

| Quinones | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Mild, neutral conditions |

Hydrolysis Pathways of the Dihydropyrimidine Core

The dihydropyrimidine core of this compound contains an aminal functional group (a carbon atom bonded to two nitrogen atoms). Aminals are known to be susceptible to hydrolysis, particularly under acidic conditions. This reaction is essentially the reverse of the condensation reaction used to synthesize the dihydroperimidine ring.

Cycloaddition Reactions and Formation of Polycondensed and Spirocyclic Systems

The direct participation of the 2,3-dihydropyrimidine ring of this compound in pericyclic cycloaddition reactions, such as the Diels-Alder reaction, is not a characteristic feature of its reactivity. The dihydropyrimidine ring is not a conjugated diene and lacks the typical electronic features of a dipolarophile or a 1,3-dipole required for common cycloaddition pathways.

However, the broader perimidine framework is a key structural motif in more complex molecular architectures, including polycondensed and spirocyclic systems. The formation of these systems typically does not proceed via cycloaddition reactions involving the pre-formed dihydroperimidine ring. Instead, they are often constructed through multi-component condensation strategies. For instance, spiroperimidine derivatives can be synthesized in one-pot reactions that create the spirocyclic junction and the perimidine ring simultaneously. These syntheses highlight the stability and accessibility of the perimidine core within intricate three-dimensional structures.

Electrophilic Substitution and Other Derivatization Reactions

The reactivity of the this compound system towards electrophiles is dictated by the high electron density of the fused naphthalene (B1677914) ring. The lone pairs on the nitrogen atoms delocalize into the naphthalene system, activating it towards electrophilic attack. In the fully aromatic perimidine system, the positions of highest electron density are the 4, 6, 7, and 9-positions. The naphthalene moiety readily undergoes electrophilic substitution reactions.

While the dihydro- nature of the heterocyclic ring slightly modifies the electronic distribution, the naphthalene part remains the primary site for electrophilic attack. Key derivatization reactions include:

Halogenation: Introduction of bromine or chlorine onto the aromatic backbone.

Nitration: Substitution with a nitro group (—NO₂), typically using nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (—SO₃H) using fuming sulfuric acid.

Acylation: Friedel-Crafts type reactions to introduce acyl groups onto the naphthalene ring.

N-alkylation of the parent 2,3-dihydro-1H-perimidine to form the 1,3-dimethyl derivative is itself a key derivatization. Further reactions can occur at the nitrogen atoms, such as quaternization, particularly after aromatization to the perimidinium salt.

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagent(s) | Position of Attack | Product Type |

|---|---|---|---|

| Electrophilic Halogenation | Br₂, Cl₂ | Naphthalene Ring (e.g., C4, C9) | Halogenated Dihydroperimidine |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | Naphthalene Ring | Nitro-Dihydroperimidine |

| Electrophilic Sulfonation | H₂SO₄ / SO₃ | Naphthalene Ring | Dihydroperimidine Sulfonic Acid |

Generation and Stability of Perimidine Carbenes

This compound is a direct precursor to a class of N-heterocyclic carbenes (NHCs). These perimidine-based carbenes are six-membered ring NHC variants that feature a conjugated electronic framework. The generation of the carbene proceeds via a two-step sequence:

Oxidation/Aromatization: The dihydroperimidine is first oxidized to the corresponding 1,3-dimethyl-1H-perimidinium salt. This step removes the two hydrogen atoms from the C2 position and the N-H group (if starting from a non N-alkylated precursor) to create a fully aromatic heterocyclic cation.

Deprotonation: The resulting perimidinium salt possesses an acidic proton at the C2 position. Treatment with a strong, non-nucleophilic base (e.g., potassium hydride, sodium hydride, or an organolithium reagent) removes this proton to generate the neutral N-heterocyclic carbene.

The resulting perimidine-2-ylidene is a stable carbene, benefiting from the electronic stabilization provided by the two adjacent nitrogen atoms and the extended π-system of the naphthalene backbone. These carbenes are strong σ-donors and have found significant application as ligands in organometallic chemistry, forming stable complexes with a variety of transition metals, including gold, silver, copper, and platinum. The stability of these NHCs is a key attribute, allowing them to be used in catalysis and materials science.

Advanced Applications of Dihydroperimidine Derivatives in Materials Science and Catalysis

Role as Ligands in Metal-Catalyzed Organic Transformations

The nitrogen-containing framework of dihydroperimidine derivatives makes them excellent ligands for coordinating with metal centers, leading to the formation of stable and reactive catalysts for a variety of organic transformations.

Dihydroperimidine derivatives have been effectively utilized as pro-ligands for the synthesis of N-heterocyclic carbene (NHC) pincer complexes. researchgate.netanu.edu.au These ligands are typically prepared through a one-pot reaction involving 1,8-diaminonaphthalene (B57835), paraformaldehyde, and a secondary phosphine. researchgate.netanu.edu.au The resulting N,N'-bis(phosphinomethyl)dihydroperimidine pro-ligands can undergo a chelate-assisted double C–H activation at the central methylene (B1212753) group when treated with metal precursors. researchgate.netrsc.org

This activation process leads to the formation of a highly stable perimidinylidene-based N-heterocyclic carbene (per-NHC) pincer complex, where the carbene carbon and two phosphine groups bind to the metal center in a tridentate, pincer-like fashion. rsc.orgfigshare.com This coordination has been demonstrated with various transition metals, including rhodium (Rh), ruthenium (Ru), osmium (Os), and iridium (Ir). researchgate.netrsc.orgnih.gov For instance, reacting N,N′-bis(dicyclohexylphosphinomethyl)dihydroperimidine with [RuCl2(PPh3)3] results in the formation of a Ru(II)-per-NHC pincer complex. rsc.orgfigshare.com Similarly, rhodium pincer complexes can be formed using [RhCl(PPh3)3], and iridium complexes have been synthesized via aminal C-H activation with iridium(I) substrates. researchgate.netnih.gov The stability and reactivity of these complexes are influenced by the substituents on the phosphine groups (e.g., phenyl vs. cyclohexyl). researchgate.netrsc.org

| Metal Center | Pro-Ligand | Resulting Complex Type | Key Process |

|---|---|---|---|

| Rhodium (Rh) | H₂C(NCH₂PR₂)₂C₁₀H₆ (R = Ph, Cy) | [RhCl{=C(NCH₂PR₂)₂C₁₀H₆}] | Double C-H Activation researchgate.netanu.edu.au |

| Ruthenium (Ru) | H₂C(NCH₂PCy₂)₂C₁₀H₆ | [RuCl₂(OC₄H₈){κ³-P,C,P′-C(NCH₂PCy₂)₂C₁₀H₆}] | Chelate-Assisted Double C-H Activation rsc.org |

| Osmium (Os) | H₂C(NCH₂PR₂)₂C₁₀H₆ (R = Ph, Cy) | [OsHCl(PPh₃){κ³-P,C,P′-C(NCH₂PR₂)₂C₁₀H₆}] | Double C-H Activation rsc.org |

| Iridium (Ir) | H₂C(NCH₂PCy₂)₂C₁₀H₆ | [IrH₂Cl{κ³-C,P,P′-C(NCH₂PCy₂)₂C₁₀H₆}] | Chelate-Assisted C-H Activation nih.gov |

The development of robust dihydroperimidine-based pincer ligands has significant implications for both homogeneous and heterogeneous catalysis. purdue.edumdpi.com In homogeneous catalysis, the metal-NHC complexes are soluble in the reaction medium, offering high activity and selectivity due to their well-defined active sites. rsc.orgrsc.org The ambiphilic nature of the carbene allows the resulting metal complexes to activate a wide range of chemical bonds, including E–H (where E = H, C, Si, B, N, O), S–S, and C–C bonds, making them suitable for various catalytic transformations. researchgate.net

For heterogeneous catalysis, which is crucial for industrial applications, these complexes can be immobilized on solid supports. purdue.edumdpi.com This approach combines the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as enhanced stability and easy separation and recyclability of the catalyst. purdue.edu An example of a sustainable approach in a related context is the use of a recyclable, single-atom iron catalyst supported on nitrogen-doped carbon for the direct synthesis of 2,3-dihydroperimidine derivatives themselves. nih.gov This highlights the synergy between dihydroperimidine chemistry and the principles of green, heterogeneous catalysis. mdpi.comnih.gov

Development of Chemosensors and Analytical Reagents for Ion Detection (e.g., Cu2+, Hypochlorite)

The dihydroperimidine scaffold is a versatile platform for designing highly selective and sensitive chemosensors for various ions. researchgate.netnih.gov The dihydropyrimidine (B8664642) ring within the structure can serve as a recognition site for metal ions, and its electronic properties can be modulated to produce a detectable signal upon binding. semanticscholar.org

Derivatives have been engineered to act as fluorescent "turn-on" sensors for hypochlorite (OCl⁻) and copper ions (Cu²⁺). semanticscholar.orgrsc.org A coumarin–dihydroperimidine dye, for example, is weakly fluorescent on its own but exhibits a strong blue fluorescence upon selective dehydrogenation of its dihydroperimidine unit by hypochlorite. rsc.orgnih.gov This response enables the sensitive detection of OCl⁻, an important reactive oxygen species in biological systems, in almost entirely aqueous solutions. rsc.orgnih.gov

Similarly, a perimidine-based derivative, ethyl 2-((1-(2,3-dihydro-1H-perimidin-2-yl)naphthalen-2-yl)oxy)acetate, has been synthesized and utilized as a selective fluorescent chemosensor for Cu²⁺ ions. semanticscholar.org In the presence of Cu²⁺, this compound shows a significant enhancement in its fluorescent emission, while other metal ions induce negligible changes. semanticscholar.org The fluorescence intensity increases proportionally with the concentration of Cu²⁺, allowing for quantitative detection. semanticscholar.org

| Target Analyte | Sensor Structure | Sensing Mechanism | Observed Response |

|---|---|---|---|

| Hypochlorite (OCl⁻) | Coumarin–dihydroperimidine dye | Analyte-selective dehydrogenation of the dihydroperimidine unit rsc.orgnih.gov | "Turn-on" strong blue fluorescence rsc.orgnih.gov |

| Copper (Cu²⁺) | Ethyl 2-((1-(2,3-dihydro-1H-perimidin-2-yl)naphthalen-2-yl)oxy)acetate | Chelation with Cu²⁺ ions semanticscholar.org | Significant enhancement in fluorescence emission semanticscholar.org |

Advanced Materials for Dye Industries and Photo Sensors

Perimidine and its dihydro-derivatives have applications as dyes and have been employed in various industrial fields. semanticscholar.orgresearchgate.net Their extended π-conjugated systems and the ability to tune their electronic structure through chemical modification make them valuable components in advanced materials for the dye and photonics industries.

A significant application of dihydroperimidine derivatives is in the creation of near-infrared (NIR) absorbing dyes, which are of interest for technologies utilizing diode lasers (operating at wavelengths of ~750-850 nm). rsc.org A novel class of diarylsquaraine dyes has been developed by condensing 2,3-dihydroperimidines with squaric acid. rsc.org These dyes are characterized by intense and remarkably narrow absorption bands at long wavelengths, specifically around 800 nm. rsc.org The use of 2,3-dihydroperimidine as the terminal heterocyclic group in the squaraine structure is crucial for achieving absorption in this NIR region. rsc.org Such dyes are valuable for applications in optical recording media, security markings, and thermal transfer processes. crystalyn.com

Photochromic materials can undergo reversible transformations between two forms with different absorption spectra upon exposure to electromagnetic radiation. nih.govbeilstein-journals.org Dihydroperimidine derivatives have been identified as components in the development of photosensors. researchgate.net The core structure's electronic properties can be altered by external stimuli, such as light. The dehydrogenation mechanism seen in chemosensors, where the dihydroperimidine unit is converted to a perimidine, results in a significant shift in the molecule's photophysical properties. rsc.orgnih.gov If this transformation can be controlled and reversed by light, it forms the basis of a photochromic system. This potential allows for the development of "smart" materials where properties can be switched on and off using light, with applications in optical data storage, molecular switches, and light-responsive systems. nih.gov

Applications in Polymer Chemistry and Functional Materials

The inherent structural and electronic characteristics of the 2,3-dihydro-1H-perimidine core make it a versatile building block for advanced materials. These compounds and their derivatives have been identified as valuable components in the development of conducting polymers, dyes, and various functional materials such as chemosensors and ligands for catalysis. mdpi.comresearchgate.net

The applications are largely due to the presence of nitrogen heteroatoms and an extensive π-conjugated system. researchgate.net These features allow the molecules to engage in strong intermolecular interactions and to coordinate with metal ions. Dihydroperimidine derivatives have been explored as:

Chemosensors: The ability of the nitrogen atoms within the perimidine structure to bind with metal ions has been harnessed to create chemosensors for detecting species like Cu²⁺ ions. mdpi.com

Carbene Ligands: The dihydroperimidine scaffold can be used to generate stable N-heterocyclic carbene (NHC) pincer ligands, which are crucial in developing robust and efficient catalysts for a variety of chemical transformations. mdpi.com

Dyes and Photosensors: The aromatic nature of the perimidine core allows for modifications that can tune its photophysical properties, leading to applications in dyes and photosensitive materials. researchgate.net

While the direct incorporation of 2,3-Dihydro-1,3-dimethyl-1H-perimidine into polymer backbones is not extensively documented, its structural analogues serve as foundational models for designing monomers for functional polymers. The reactive N-H groups in the parent dihydroperimidine structure offer sites for polymerization or for grafting onto other polymer chains to impart specific functionalities.

Studies on Corrosion Inhibition Mechanisms (Theoretical and Experimental Aspects)

One of the most well-documented applications of perimidine derivatives is in the field of corrosion inhibition. The presence of nitrogen atoms, aromatic rings, and other potential substituents allows these molecules to effectively adsorb onto metal surfaces, forming a protective barrier against corrosive environments. mdpi.compnu.ac.ir

Experimental Aspects

Experimental studies have consistently demonstrated the efficacy of dihydroperimidine derivatives as corrosion inhibitors for various metals, including mild steel and reinforced steel in diverse aggressive media like hydrochloric acid and simulated concrete pore solutions. researchgate.netmdpi.com The inhibition mechanism is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface. pnu.ac.ir

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard methods used to evaluate the performance of these inhibitors. Research on derivatives like 1H-perimidine (PER) and 1H-perimidin-2-amine (NPER) has shown that these compounds can achieve very high inhibition efficiencies, often exceeding 90%, even at low concentrations. researchgate.net

The adsorption of these molecules typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. researchgate.netmdpi.com This protective film blocks the active sites for corrosion, thereby retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. pnu.ac.ir Studies have classified some perimidine derivatives as mixed-type inhibitors, meaning they influence both electrochemical processes. pnu.ac.ir The addition of functional groups, such as an amino group in NPER, can further enhance the inhibition efficiency due to increased electron density and stronger interaction with the metal surface. researchgate.net

| Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) |

|---|---|---|---|---|

| 1H-perimidine (PER) | Mild Steel | 1.0 M HCl | < 0.15 mM | > 90% researchgate.net |

| 1H-perimidin-2-amine (NPER) | Mild Steel | 1.0 M HCl | < 0.15 mM | > 90% (Slightly higher than PER) researchgate.net |

| 1H-perimidine (PMD) | HRB400 Steel | Simulated Concrete Pore Solution | Not specified | Effective Inhibition mdpi.com |

| 1H-perimidine-2-thiol (SPMD) | HRB400 Steel | Simulated Concrete Pore Solution | Not specified | > 80% (Superior to PMD) mdpi.com |

Theoretical and Experimental Aspects

To complement experimental findings, theoretical studies using quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to elucidate the corrosion inhibition mechanism at a molecular level. researchgate.netresearchgate.net These computational methods provide insights into the relationship between the molecular structure of the inhibitor and its protective capabilities.

Key parameters derived from DFT calculations help explain the interaction between the inhibitor molecule and the metal surface:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value suggests an ability to accept electrons from the metal surface. These interactions facilitate the formation of a strong adsorption layer. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's reactivity. A smaller energy gap implies that the molecule is more easily polarized and can interact more strongly with the metal surface, leading to higher inhibition efficiency. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying the regions most susceptible to electrophilic and nucleophilic attack. For perimidine derivatives, the nitrogen atoms and the aromatic system are typically identified as electron-rich centers that facilitate adsorption onto the positively charged metal surface. researchgate.net

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface, contributing to better performance. researchgate.net

For example, a DFT study on 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP) calculated a HOMO-LUMO energy gap of 4.25 eV, indicating a potential for charge transfer phenomena within the molecule, which is a key characteristic of effective organic corrosion inhibitors. researchgate.net Such theoretical calculations align well with experimental observations, confirming that the fusion of the electron-rich naphthalene (B1677914) and pyrimidine ring systems makes these compounds potent corrosion inhibitors. researchgate.netmdpi.comresearchgate.net

| Parameter | Calculated Value | Significance in Corrosion Inhibition |

|---|---|---|

| EHOMO | -5.26 eV | Indicates electron-donating ability. researchgate.net |

| ELUMO | -1.01 eV | Indicates electron-accepting ability. researchgate.net |

| Energy Gap (ΔE) | 4.25 eV | Relates to molecular reactivity and stability of the adsorbed layer. researchgate.net |

Emerging Research Directions and Future Perspectives on 2,3 Dihydro 1,3 Dimethyl 1h Perimidine

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of 2,3-dihydro-1H-perimidine derivatives has traditionally involved the condensation of 1,8-diaminonaphthalene (B57835) with various carbonyl compounds. nih.gov Recent research has pivoted towards "green chemistry" principles, aiming to enhance efficiency while minimizing environmental impact. jocpr.commdpi.com A primary focus is the development of novel catalysts that are effective, reusable, and operate under mild conditions.

Innovations include the use of heterogeneous catalysts, nanocatalysts, and eco-friendly reaction media. nih.govkashanu.ac.ir For instance, nano-γ-Al2O3/BFn has been employed as a highly effective heterogeneous catalyst for synthesizing substituted perimidines under various conditions, including grinding, reflux, microwave, and ultrasound irradiation. kashanu.ac.ir These methods offer advantages such as short reaction times, high conversion rates, and simple work-up procedures without the need for hazardous organic solvents. kashanu.ac.ir Other green approaches have utilized bis(oxalato)boric acid, sulfamic acid, and phenyl boronic acid as efficient and often recoverable catalysts. nih.gov The use of water as a "greener media" with catalysts like Indium(III) chloride (InCl₃) further highlights the trend towards sustainable synthesis. nih.gov

Future research will likely continue this trajectory, exploring bio-based catalysts and flow chemistry systems to create even more efficient and scalable green synthetic protocols. nih.gov The grindstone technique, which involves solvent-free reactions at room temperature, represents another promising avenue for eco-friendly synthesis. nih.govjocpr.com

Table 1: Overview of Green Synthetic Methods for 2,3-Dihydro-1H-perimidine Derivatives

| Catalyst | Carbonyl Source | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Bis(oxalato)boric acid (HBOB) | Ketones | Ethanol (B145695), Reflux | Mild conditions, recoverable catalyst, broad scope. nih.gov |

| Sulfamic acid | Aldehydes | 70 °C, Solvent-free | Recyclable catalyst, eco-friendly. nih.gov |

| Phenyl boronic acid | Ketones | Ethanol, 75 °C | Mild conditions, high atom economy, short reaction time. nih.gov |

| Indium(III) chloride (InCl₃) | Carbonyl compounds | Water, Ambient temp. | Inexpensive, non-toxic catalyst, green solvent. nih.gov |

| Nano-γ-Al2O3/BFn | Aromatic aldehydes | Grinding, Microwave, Ultrasound | Short reaction times, high conversions, reusable catalyst. kashanu.ac.ir |

| N-Bromosuccinimide (NBS) | Aldehydes | Ultrasound, 70°C | High yields, short reaction times, safer methodology. jocpr.com |

In-depth Exploration of Structure-Property Relationships for Novel Applications

The diverse biological and material properties of 2,3-dihydro-1H-perimidine derivatives stem from the unique electronic nature of the perimidine core and the functional groups attached to it. researchgate.net The system can behave as both a π-deficient and π-excessive system, allowing for a wide range of chemical modifications. kashanu.ac.ir Understanding the relationship between a molecule's structure and its resulting properties is crucial for designing new compounds for specific applications.

Derivatives of this scaffold have shown potential as antitumor, antimicrobial, antifungal, anti-inflammatory, and antioxidant agents. nih.govresearchgate.netresearchgate.net For example, studies have shown that substituents on the 2-position of the perimidine ring significantly influence biological activity. The presence of chloro and bromo atoms has been linked to enhanced antibacterial and antifungal properties. jocpr.com Computational studies using Density Functional Theory (DFT) have been employed to probe these relationships, calculating molecular properties like dipole moment, chemical reactivity descriptors, and frontier molecular orbitals (HOMO-LUMO) to predict stability, reactivity, and solubility. researchgate.netresearchgate.netresearchgate.net

Future work will focus on a more systematic exploration of these structure-property relationships. By creating libraries of derivatives with varied substituents and employing high-throughput screening, researchers can build robust models that correlate specific structural features with desired functions, be it biological activity or material properties like fluorescence for chemosensors. researchgate.netresearchgate.net

Advancements in Spectroscopic and Structural Elucidation Techniques

Accurate structural characterization is fundamental to understanding and utilizing any chemical compound. For 2,3-dihydro-1H-perimidine and its analogs, a combination of advanced spectroscopic and crystallographic techniques provides detailed molecular insights. mdpi.com

High-resolution mass spectrometry (HRMS), along with 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, are routinely used to confirm the covalent structure of newly synthesized compounds. mdpi.comnih.gov Single-crystal X-ray diffraction offers the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state. researchgate.netmdpi.comnih.gov These studies have confirmed that the tricyclic perimidine core consists of a planar naphthalene (B1677914) system fused to a six-membered heterocyclic ring in an envelope conformation. mdpi.comnih.gov X-ray analysis also elucidates crucial intermolecular interactions, such as N-H⋯N hydrogen bonding and (C/N)-H⋯π interactions, which govern the crystal packing. mdpi.comnih.gov

The future in this area involves integrating experimental data with high-level theoretical calculations. researchgate.netresearchgate.net For example, DFT calculations can predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental FT-IR and NMR spectra for more accurate assignments. researchgate.netresearchgate.net This synergy between experiment and theory allows for a deeper understanding of the electronic structure and has been used to study tautomeric forms and molecular properties. researchgate.netresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Discovery of Unexplored Reactivity Patterns and Chemical Transformations

While the condensation reaction to form the 2,3-dihydro-1H-perimidine core is well-established, the full reactive potential of the scaffold remains an active area of investigation. nih.gov The perimidine ring system has a distinct reactivity pattern: the heteroaromatic portion is susceptible to nucleophilic reactions, while the naphthalene ring typically undergoes electrophilic substitution. nih.gov

Future research will likely focus on leveraging this reactivity to create more complex molecular architectures. This includes exploring post-synthesis modifications of the perimidine core, such as selective halogenation, acylation, or sulfonation on the naphthalene ring system. nih.gov Theoretical studies using DFT can guide these explorations by predicting the most likely sites for electrophilic and nucleophilic attack, thus informing reaction design. researchgate.net

Furthermore, there is potential to use the dihydroperimidine structure as a building block for creating novel fused heterocyclic systems or multi-perimidine assemblies, which could lead to materials with interesting photophysical properties or molecules with new biological activities. researchgate.netresearchgate.net The development of novel C-H activation or cross-coupling reactions tailored for the perimidine scaffold could also unlock new synthetic pathways and expand the chemical space available to researchers. acs.org

Q & A

[Basic] What is the standard synthetic protocol for preparing 2,3-Dihydro-1,3-dimethyl-1H-perimidine derivatives?

The synthesis involves condensing 1,8-diaminonaphthalene with aldehydes or ketones in absolute ethanol using glacial acetic acid as a catalyst. The reaction mixture is stirred at room temperature for 40–48 hours, monitored by TLC. After completion, the product is cooled, filtered, and recrystallized (e.g., from ethanol/water) to yield pure derivatives (75–84% yields) .

[Advanced] How do reaction conditions vary when using aliphatic versus aromatic ketones in the synthesis of this compound derivatives?

Aliphatic ketones require longer reaction times due to the absence of conjugation effects present in aromatic ketones. For example, acetophenone (aromatic) reacts faster than cyclohexanone (aliphatic) because the phenyl ring stabilizes intermediates via resonance, accelerating nucleophilic addition and cyclization .

[Basic] Which spectroscopic methods are employed to confirm the structure of this compound derivatives?

IR spectroscopy identifies NH (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches. ¹H NMR confirms dihydroperimidine protons (δ 4.5–5.5 ppm) and substituent integration. ¹³C NMR verifies carbonyl conversion (absence of ~200 ppm signals) and ring formation .

[Advanced] What mechanistic evidence supports the formation of this compound via hemiaminal intermediates?

The mechanism involves nucleophilic addition of 1,8-diaminonaphthalene to protonated carbonyl groups, forming hemiaminals (A), which dehydrate to N8-benzylidene intermediates (B). These undergo 1,6-dipolar cyclization to yield the perimidine core. Kinetic studies and isolation of intermediates under controlled pH support this pathway .

[Basic] How is the antimicrobial activity of this compound derivatives evaluated in vitro?

The agar diffusion method is used: compounds are tested against bacterial strains (e.g., Staphylococcus aureus), with inhibition zone diameters measured after 24–48 hours. This provides preliminary efficacy data .

[Advanced] How can COX-II selectivity of this compound derivatives be assessed compared to NSAIDs like Naproxen?

Competitive enzyme inhibition assays using purified COX-I and COX-II isoforms determine IC₅₀ values. Selectivity ratios (COX-II/COX-I) are compared to reference drugs. Molecular docking studies may further elucidate binding interactions .

[Basic] What crystallographic parameters validate the molecular structure of this compound?

Single-crystal X-ray diffraction provides bond lengths (mean C-C = 0.004 Å) and angles. A reported structure has an R factor of 0.056 and wR factor of 0.133, confirming geometric accuracy .

[Advanced] How can SHELXL be utilized to refine crystallographic data for this compound derivatives?

SHELXL refines atomic coordinates, displacement parameters, and occupancy factors via least-squares minimization. High-resolution data (<1.0 Å) and twinning correction improve model accuracy. Its robustness ensures reliable small-molecule refinement .

[Basic] What are common contaminants observed during synthesis, and how are they addressed?

Unreacted 1,8-diaminonaphthalene or byproducts (e.g., hemiaminals) may remain. Column chromatography or repeated recrystallization (ethanol/water) removes impurities .

[Advanced] How can data contradictions in biological activity across studies be resolved?

Systematic synthesis of derivatives with varied substituents (e.g., electron-withdrawing/donating groups) and statistical analysis (e.g., regression models) correlate structural features (e.g., Hammett σ constants) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.